

Application Notes and Protocols for In Vivo Imaging of PNZ5 Activity

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Compound of Interest

Compound Name: PNZ5
Cat. No.: B12429596

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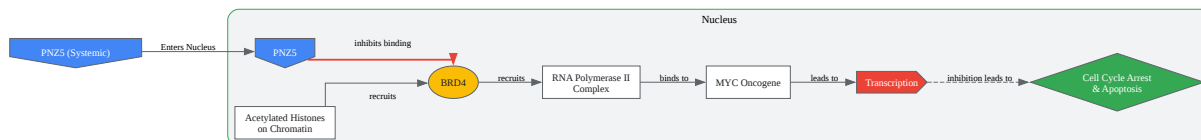
For Researchers, Scientists, and Drug Development Professionals

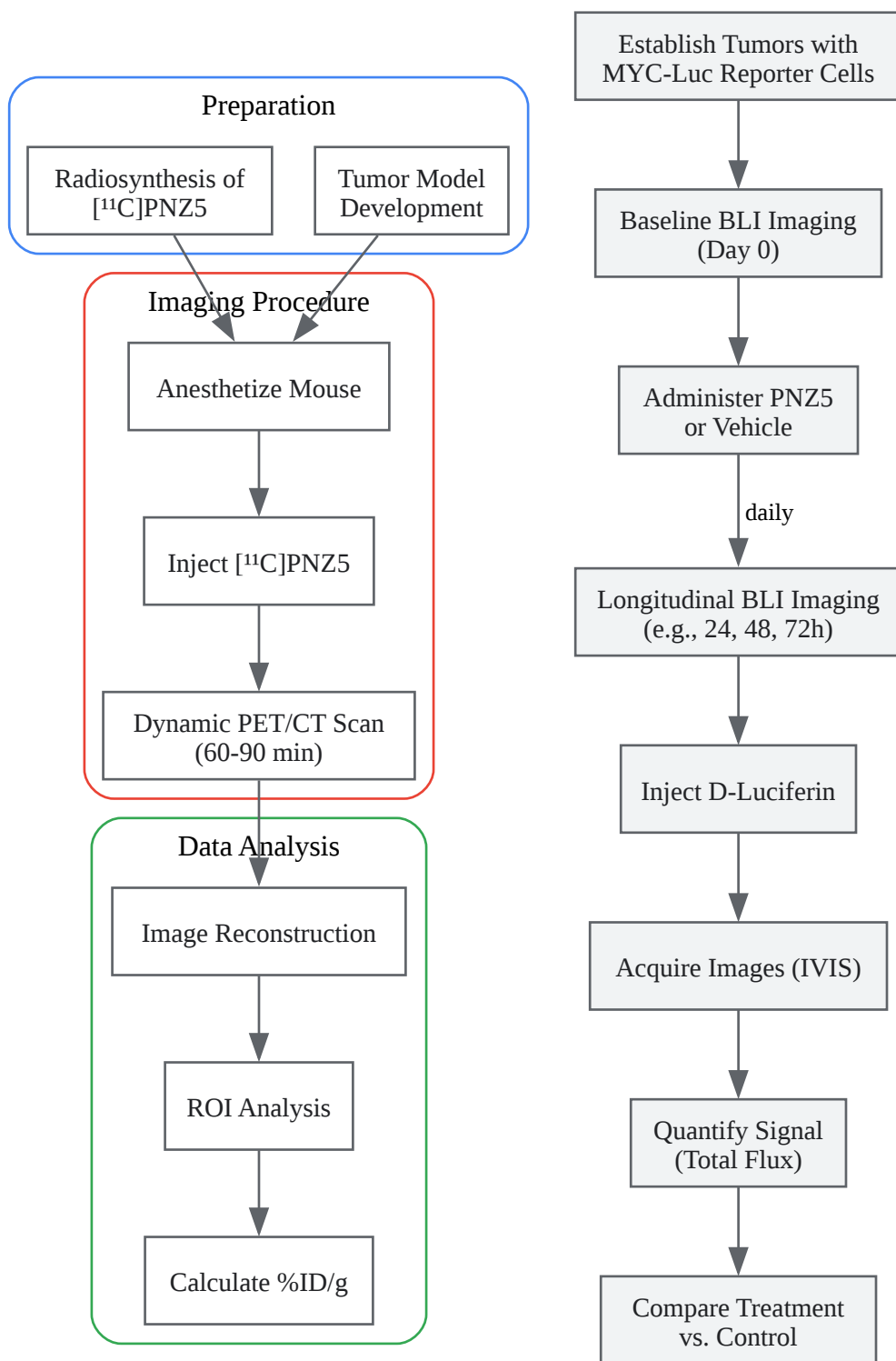
Introduction

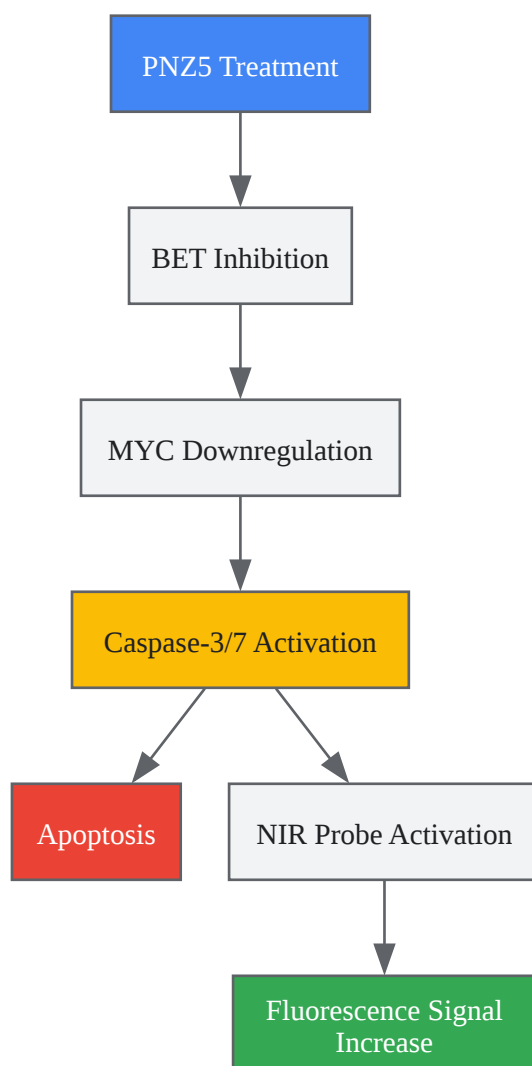
PNZ5 is a potent, isoxazole-based, pan-BET (Bromodomain and Extra-Terminal domain) inhibitor with high selectivity for the BRD4(1) bromodomain, showing a dissociation constant (K_D) of 5.43 nM.[1][2][3][4] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. Their inhibition has emerged as a promising therapeutic strategy for various diseases, including cancer.[5] These application notes provide detailed protocols for non-invasively tracking the pharmacokinetics, pharmacodynamics, and therapeutic efficacy of **PNZ5** in preclinical cancer models using advanced in vivo imaging techniques. The described methods are essential for understanding the drug's behavior in a living organism, optimizing dosing regimens, and assessing target engagement and downstream biological effects.

Putative Signaling Pathway of BET Inhibition by PNZ5

BET proteins, particularly BRD4, are critical for the transcription of key oncogenes like MYC. BRD4 binds to acetylated histones at super-enhancers and promoters, recruiting the transcriptional machinery to drive the expression of genes involved in cell proliferation and survival. **PNZ5** competes with acetylated histones for binding to the bromodomains of BET proteins, displacing them from chromatin. This leads to the suppression of oncogene transcription, resulting in cell cycle arrest and apoptosis.







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References

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